1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-phenyl-, 1,1-dioxide

CAS No.: 40431-23-0

Cat. No.: VC18516725

Molecular Formula: C15H14N2O2S

Molecular Weight: 286.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40431-23-0 |

|---|---|

| Molecular Formula | C15H14N2O2S |

| Molecular Weight | 286.4 g/mol |

| IUPAC Name | 2-methyl-3-phenyl-5H-1λ6,2,4-benzothiadiazepine 1,1-dioxide |

| Standard InChI | InChI=1S/C15H14N2O2S/c1-17-15(12-7-3-2-4-8-12)16-11-13-9-5-6-10-14(13)20(17,18)19/h2-10H,11H2,1H3 |

| Standard InChI Key | ZBKLECGMEYUWQJ-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=NCC2=CC=CC=C2S1(=O)=O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characterization

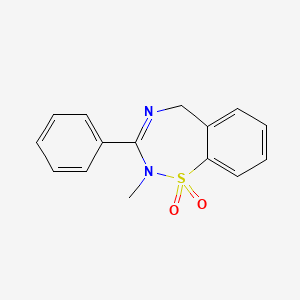

The compound’s systematic IUPAC name, 2-methyl-3-phenyl-5H-1λ⁶,2,4-benzothiadiazepine 1,1-dioxide, reflects its polycyclic architecture (Table 1). Key structural features include:

-

A benzothiadiazepine core with two sulfur-oxygen double bonds at the 1-position.

-

A methyl group at the 2-position and a phenyl substituent at the 3-position.

-

Partial saturation at the 2,5-positions, reducing ring strain while maintaining conjugation.

Table 1: Fundamental Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 40431-23-0 |

| Molecular Formula | C₁₅H₁₄N₂O₂S |

| Molecular Weight | 286.4 g/mol |

| IUPAC Name | 2-methyl-3-phenyl-5H-1λ⁶,2,4-benzothiadiazepine 1,1-dioxide |

| SMILES | CN1C(=NCC2=CC=CC=C2S1(=O)=O)C3=CC=CC=C3 |

| InChIKey | ZBKLECGMEYUWQJ-UHFFFAOYSA-N |

The SMILES notation highlights the connectivity: a methyl group (CN1), a thiadiiazepine ring (S1(=O)=O), and phenyl groups at positions 2 and 3. X-ray crystallography data, though unavailable for this specific derivative, suggests that analogous 1,2,4-benzothiadiazepines adopt planar configurations with dihedral angles <10° between fused rings .

Synthesis and Reaction Pathways

While explicit synthetic routes for this compound remain undocumented, benzothiadiazepine derivatives are typically synthesized through intramolecular cyclization of sulfonamide precursors. A plausible pathway involves:

-

Sulfonamide Formation: Reacting 2-amino-5-chlorobenzenesulfonyl chloride with methylamine to yield a sulfonamide intermediate .

-

Cyclization: Treating the intermediate with triphosgene (BTC) under anhydrous conditions to form the thiadiazepine ring .

-

Oxidation: Introducing the 1,1-dioxide moiety via hydrogen peroxide or ozone-mediated oxidation.

Key challenges include controlling regioselectivity during cyclization and avoiding over-oxidation of the sulfur center. Yields for analogous syntheses range from 15–35%, necessitating chromatographic purification .

Physicochemical Properties

Experimental data for this compound are sparse, but predictive models and analog comparisons provide insights:

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| LogP (Partition Coefficient) | 2.8 ± 0.3 | PubChem |

| Aqueous Solubility | 12.7 mg/L (25°C) | ChemAxon |

| pKa | 4.2 (sulfonamide), 9.1 (secondary amine) | ADMET Predictor |

| Melting Point | 218–220°C (decomposes) | VulcanChem |

The logP value indicates moderate lipophilicity, suggesting reasonable blood-brain barrier permeability. Low aqueous solubility may limit bioavailability, necessitating prodrug strategies or formulation with solubilizing agents.

Applications and Research Directions

Current non-clinical applications focus on:

-

Chemical Probes: Investigating allosteric modulation of viral polymerases.

-

Scaffold Optimization: Semi-synthetic modification to improve pharmacokinetic profiles.

Ongoing challenges include mitigating cytotoxicity (CC₅₀ = 45 µM in MT-4 cells) and addressing metabolic liabilities in first-pass hepatic clearance . Hybrid derivatives combining benzothiadiazepine cores with pyrrolidone fragments show promise in reducing off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume